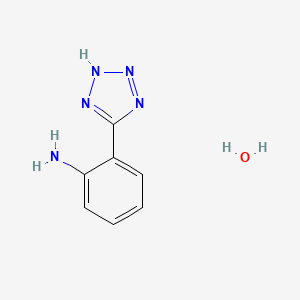

2-(1H-Tetrazol-5-yl)aniline hydrate

Description

Significance of 2-(1H-Tetrazol-5-yl)aniline and Related Heterocycles in Advanced Chemistry

The significance of 2-(1H-tetrazol-5-yl)aniline and its derivatives stems from the versatile nature of the tetrazole ring. Tetrazoles are considered bioisosteres of carboxylic acids, meaning they can mimic the biological activity of carboxylic acids while potentially offering improved metabolic stability and pharmacokinetic properties. nih.gov This has led to their extensive investigation in drug discovery. For instance, tetrazole derivatives have shown promise as anticancer agents by acting as microtubule destabilizers. nih.gov

Furthermore, the high nitrogen content and the ability of the tetrazole ring to be deprotonated make it an excellent ligand in coordination chemistry. unimi.it This allows for the construction of a wide array of coordination polymers (CPs) and metal-organic frameworks (MOFs) with diverse topologies and functionalities, including luminescent and magnetic properties. unimi.itrsc.org The introduction of a tetrazole group into a molecule can also lead to the development of high-energy-density materials. rsc.org

The synthesis of 5-substituted 1H-tetrazoles is often achieved through the [2+3] cycloaddition of an azide (B81097) with a nitrile. unimi.itresearchgate.net This reaction has been refined using various catalytic systems, including microwave-assisted and environmentally friendly methods, to produce a wide library of tetrazole derivatives for various applications. nih.govresearchgate.netnih.gov

Interdisciplinary Research Landscape Involving the 2-(1H-Tetrazol-5-yl)aniline Scaffold

The 2-(1H-tetrazol-5-yl)aniline scaffold is at the heart of a growing interdisciplinary research field, bridging medicinal chemistry, materials science, and coordination chemistry.

In medicinal chemistry , the scaffold is a key component in the design of novel therapeutic agents. Researchers have synthesized and evaluated various derivatives for their potential biological activities. For example, a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles were designed as microtubule destabilizers and showed significant anticancer activity. nih.gov The tetrazole moiety in these compounds forms crucial hydrogen bonds within the active site of tubulin, highlighting the importance of this heterocyclic ring in drug design. nih.gov

In the realm of coordination chemistry and materials science , the 2-(1H-tetrazol-5-yl)aniline scaffold and its derivatives serve as versatile ligands for the construction of CPs and MOFs. unimi.it The tetrazole group can coordinate to metal ions in multiple ways, leading to the formation of one-, two-, or three-dimensional structures with interesting properties. rsc.orgrsc.org For instance, coordination polymers based on a 5-(1H-tetrazol-5-yl)isophthalic acid ligand have been synthesized and shown to exhibit luminescence and magnetic properties. rsc.org Similarly, transition metal complexes with ligands derived from 3-(4-(2-(1H-tetrazol-5-yl)phenyl-4-yl) phenyl)-2-ethoxy-3H-benzimidazole-4-carboxylic acid have demonstrated catalytic activity. scielo.br

The development of new multifunctional ligands that combine the tetrazole group with other donor groups, such as β-diketones, is an active area of research aimed at creating CPs and MOFs with enhanced control over their structure and function. unimi.it These materials have potential applications in areas such as catalysis, luminescence, and as sensors.

Table 2: Examples of Interdisciplinary Research with Tetrazole-Containing Scaffolds

| Research Area | Scaffold/Derivative | Application/Finding |

| Medicinal Chemistry | 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles | Potent microtubule destabilizers with anticancer activity. nih.gov |

| Coordination Chemistry | 5-(1H-Tetrazol-5-yl)isophthalic acid | Formation of 2D and 3D coordination polymers with luminescent and magnetic properties. rsc.org |

| Catalysis | 3-(4-(2-(1H-tetrazol-5-yl)phenyl-4-yl) phenyl)-2-ethoxy-3H-benzimidazole-4-carboxylic acid | Cobalt and Nickel complexes show catalytic activity in oxidation reactions. scielo.br |

| Materials Science | (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) | A high-energy-density material with superior detonation velocity. rsc.org |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2H-tetrazol-5-yl)aniline;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5.H2O/c8-6-4-2-1-3-5(6)7-9-11-12-10-7;/h1-4H,8H2,(H,9,10,11,12);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWCNKSJFLSBIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNN=N2)N.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609395-48-3 | |

| Record name | Benzenamine, 2-(2H-tetrazol-5-yl)-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Chemical Transformations of 2 1h Tetrazol 5 Yl Aniline Derivatives

Established and Emerging Synthetic Routes to 2-(1H-Tetrazol-5-yl)aniline and its Analogues

[3+2] Cycloaddition Reactions for Tetrazole Ring Construction

The [3+2] cycloaddition reaction is a cornerstone in the synthesis of 5-substituted 1H-tetrazoles. acs.org This reaction typically involves the combination of an organic nitrile and an azide (B81097), often with the aid of a catalyst, to form the tetrazole ring. acs.orgnih.gov The mechanism is believed to involve the coordination of either the azide or the nitrile to a metal center, which facilitates the cycloaddition. acs.orgnih.gov This method is highly versatile, allowing for the synthesis of a wide array of tetrazole derivatives from various nitriles. organic-chemistry.org

A common approach for synthesizing 2-(1H-tetrazol-5-yl)aniline derivatives involves the reaction of 2-aminobenzonitrile (B23959) with an azide source, such as sodium azide. For instance, 2-(2-aminophenylthio)benzonitrile can be reacted with sodium azide and ammonium (B1175870) chloride in dimethylformamide (DMF) to yield the corresponding tetrazole. prepchem.com

The reaction conditions for these cycloadditions can vary significantly. While some syntheses proceed under relatively mild conditions, others, especially those involving deactivated nitriles, may require elevated temperatures and prolonged reaction times. researchgate.net The choice of solvent and catalyst plays a crucial role in the efficiency and outcome of the reaction.

Table 1: Examples of [3+2] Cycloaddition Reactions for Tetrazole Synthesis

| Reactants | Catalyst/Reagents | Solvent | Product | Reference |

| Organic Nitriles, Sodium Azide | Zinc Salts | Water | 5-substituted 1H-tetrazoles | organic-chemistry.org |

| 2-Aminobenzonitrile, Sodium Azide | Ammonium Chloride | DMF | 2-(1H-Tetrazol-5-yl)aniline | prepchem.com |

| Benzonitrile, Sodium Azide | Cobalt(II) complex | Methanol (B129727) | 5-Phenyl-1H-tetrazole | nih.gov |

| Organic Nitriles, Sodium Azide | Iodine or Silica-supported Sodium Hydrogen Sulfate | - | 5-substituted 1H-tetrazoles | organic-chemistry.org |

Microwave-Assisted Synthetic Approaches to 2-(1H-Tetrazol-5-yl)aniline Derivatives

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. scielo.org.mxijrpr.com These advantages include dramatically reduced reaction times, increased product yields, enhanced selectivity, and often milder reaction conditions. researchgate.netscielo.org.mxnih.gov

In the context of tetrazole synthesis, microwave irradiation has been successfully employed to accelerate the [3+2] cycloaddition reaction between nitriles and azides. researchgate.netnih.gov For example, the conversion of inactive nitriles into 5-substituted 1H-tetrazoles can be efficiently achieved in DMF under microwave heating. organic-chemistry.org The use of microwave technology can reduce reaction times from hours to mere minutes. researchgate.netscielo.org.mxijrpr.com

A comparative study demonstrated that the synthesis of certain tetrazole derivatives under microwave irradiation resulted in significantly higher yields (79-83%) and much shorter reaction times (9-12 minutes) compared to conventional methods (61-68% yield in 10-14 hours). scielo.org.mx This efficiency makes microwave-assisted synthesis a highly attractive and environmentally friendly approach for the production of 2-(1H-tetrazol-5-yl)aniline derivatives and other tetrazoles. ijrpr.comdntb.gov.ua

Table 2: Comparison of Conventional and Microwave-Assisted Tetrazole Synthesis

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | 10-14 hours | 61-68% | scielo.org.mx |

| Microwave Irradiation | 9-12 minutes | 79-83% | scielo.org.mx |

| Conventional Heating | 27 hours | - | nih.gov |

| Microwave Irradiation | 30 minutes | 96% | nih.gov |

Catalytic Strategies in Tetrazole Synthesis

Catalysis plays a pivotal role in modern synthetic chemistry, enabling efficient and selective transformations. In tetrazole synthesis, both heterogeneous and metal-free catalytic systems have been developed to improve reaction efficiency and sustainability.

Heterogeneous catalysts offer several advantages, including ease of separation from the reaction mixture, potential for reuse, and often improved stability. nih.gov In tetrazole synthesis, various heterogeneous catalysts have been explored to facilitate the cycloaddition of nitriles and azides.

One notable example is the use of nano ZnO/Co3O4 as a catalyst for the synthesis of 5-substituted 1H-tetrazoles. rsc.orgrsc.org This novel catalyst demonstrates excellent efficiency, leading to good to excellent product yields. rsc.org The catalytic activity of zinc oxide can be enhanced by mixing it with other metal oxides. rsc.orgamerigoscientific.com Nanocrystalline ZnO itself can also catalyze the synthesis of 5-substituted-1H-tetrazoles. amerigoscientific.com

Other heterogeneous catalytic systems include the use of zinc(II) salts in water, which allows for a broad scope of substrates, including various aromatic and alkyl nitriles. organic-chemistry.org Zeolites, such as ZSM-5, have also been employed as heterogeneous catalysts for the three-component synthesis of 5-substituted 1H-tetrazoles from aldehydes, hydroxylamine (B1172632) hydrochloride, and sodium azide. thieme-connect.com The reusability of these catalysts makes them a cost-effective and environmentally friendly option for tetrazole production. nih.govthieme-connect.com

Table 3: Heterogeneous Catalysts in Tetrazole Synthesis

| Catalyst | Substrates | Key Features | Reference |

| Nano ZnO/Co3O4 | Nitriles, Sodium Azide | Excellent efficiency, good to excellent yields | rsc.orgrsc.org |

| Zinc(II) salts | Aromatic and alkyl nitriles | Broad substrate scope, reaction in water | organic-chemistry.org |

| ZSM-5 Zeolite | Aldehydes, Hydroxylamine hydrochloride, Sodium azide | Three-component synthesis, reusable catalyst | thieme-connect.com |

| Fe3O4@chitin | Nitriles, [bmim][N3] | Solvent-free conditions, good reusability | nih.gov |

The development of metal-free catalytic systems is a significant goal in green chemistry, as it avoids the use of potentially toxic and expensive metals. dntb.gov.uanih.gov In tetrazole synthesis, several metal-free approaches have been successfully developed.

One such method involves a one-pot protocol for the synthesis of 1H-tetrazole derivatives from aldehydes under mild, metal-free conditions using ammonium azide. bohrium.comthieme-connect.com These reactions are believed to proceed through the in-situ formation of a nitrile intermediate. bohrium.comthieme-connect.com This approach offers the advantages of using readily available starting materials and environmentally friendly reaction conditions. thieme-connect.com

Organocatalysis has also emerged as a powerful tool for metal-free tetrazole synthesis. For example, L-proline has been shown to catalyze the synthesis of 5-substituted 1H-tetrazoles from a broad range of nitriles, organic thiocyanates, and cyanamides. organic-chemistry.org This method is environmentally benign, cost-effective, and provides excellent yields with short reaction times. organic-chemistry.org Additionally, an in-situ generated organocatalyst, 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide, has been used to accelerate the azide-nitrile coupling under neutral conditions with microwave heating. organic-chemistry.org

Hydrolytic Cleavage Reactions as a Pathway to 2-(1H-Tetrazol-5-yl)anilines

Hydrolytic cleavage of a pre-formed ring system can be a strategic approach to obtaining 2-(1H-tetrazol-5-yl)anilines. This method often involves the synthesis of a fused heterocyclic system, such as a tetrazolo[1,5-c]quinazoline, followed by the cleavage of one of the rings to reveal the desired aniline (B41778) derivative.

For instance, a range of tetrazolo[1,5-c]quinazolines can be synthesized and subsequently subjected to hydrolytic cleavage of the pyrimidine (B1678525) ring. zsmu.edu.ua Refluxing these compounds with hydrochloric acid leads to the elimination of formic acid and the formation of 2-(1H-tetrazol-5-yl)anilines. zsmu.edu.ua This transformation provides a viable route to these important binucleophiles, which can be used in further synthetic applications. zsmu.edu.ua

Deprotection of N-protected tetrazoles is another crucial hydrolytic or reductive cleavage step in many synthetic routes. google.comthieme.de Protecting groups like the trityl group or the p-methoxybenzyl (PMB) group are often used during the synthesis of tetrazole-containing molecules to prevent unwanted side reactions. thieme.deacs.orgacs.org The selective removal of these protecting groups under specific conditions, such as using indium metal in methanol for trityl group cleavage or various methods for PMB group removal, is essential to obtain the final target compound. thieme.deacs.orgacs.org

Diversification and Functionalization of the 2-(1H-Tetrazol-5-yl)aniline Core

The inherent reactivity of both the tetrazole and aniline components of 2-(1H-tetrazol-5-yl)aniline allows for extensive structural diversification. Functionalization can be directed towards either the heterocyclic tetrazole ring or the aromatic aniline portion, enabling the synthesis of a wide array of derivatives with tailored properties.

The tetrazole ring of 2-(1H-tetrazol-5-yl)aniline contains two nitrogen atoms (N1 and N2) that can potentially be alkylated, leading to the formation of regioisomers. The regioselectivity of these reactions is a critical aspect of synthesis, as the substitution pattern significantly influences the molecule's biological and physicochemical properties.

Alkylation of 5-substituted-1H-tetrazoles often yields a mixture of 1,5- and 2,5-disubstituted products. However, methods have been developed to achieve preferential formation of one isomer over the other. One such method involves the diazotization of aliphatic amines, which generates a transient alkyl diazonium intermediate that acts as the alkylating agent. rsc.orgnih.gov This approach has been shown to preferentially form 2,5-disubstituted tetrazoles. nih.govorganic-chemistry.org The reaction conditions can be optimized for selectivity, with factors such as the choice of solvent and the nature of the diazonium intermediate playing a key role. rsc.orgorganic-chemistry.org For instance, the use of 1,3-(2,2-dimethyl)propanedinitrite in ethyl acetate (B1210297) has proven effective for achieving good selectivity. organic-chemistry.org

The rationale for the observed regioselectivity is complex and cannot be attributed solely to steric hindrance. rsc.org The mechanism of the nucleophilic substitution (first-order vs. second-order) and potential intramolecular stabilization of the diazonium intermediate can significantly influence the product ratio. rsc.org These advanced methods provide a robust strategy for creating diverse tetrazole derivatives, which is crucial for applications in drug discovery and materials science. organic-chemistry.org

Table 1: Regioselective Alkylation of 5-Substituted 1H-Tetrazoles

| Alkylation Method | Key Reagents | Predominant Product | Ref. |

|---|---|---|---|

| Diazotization of Aliphatic Amines | Organic Nitrite (e.g., 1,3-(2,2-dimethyl)propanedinitrite) | 2,5-Disubstituted Tetrazole | organic-chemistry.org |

The aniline portion of the molecule offers numerous opportunities for chemical modification, primarily centered around the amino group and the aromatic ring. These modifications are often pursued to enhance pharmacological properties such as metabolic stability, bioavailability, and receptor selectivity. cresset-group.com

The primary amino group can undergo a variety of reactions, including acylation, alkylation, and N-arylation. For instance, N-arylation of anilines with substrates like 4-chloroquinazolines can be achieved efficiently, often mediated by microwave heating, to produce novel 4-anilinoquinazoline (B1210976) derivatives. beilstein-journals.org Such modifications allow for the exploration of the chemical space around the aniline fragment, which can be critical for optimizing biological activity. mdpi.com

Substitution on the aniline ring itself, such as the introduction of halogen or alkyl groups, can also be used to fine-tune the electronic and steric properties of the molecule. This approach allows researchers to systematically investigate structure-activity relationships (SAR). mdpi.com Replacing or modifying the aniline moiety is a powerful strategy for optimizing drug-like properties and reducing potential off-target effects. cresset-group.com

The primary amino group of 2-(1H-tetrazol-5-yl)aniline readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. masterorganicchemistry.comyoutube.com This reaction is a cornerstone of synthetic chemistry, providing a straightforward method to introduce a wide variety of substituents onto the aniline nitrogen.

The formation of a Schiff base typically involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comyoutube.com The reaction is often catalyzed by acid and can be driven to completion by removing the water formed during the reaction. masterorganicchemistry.com A diverse range of aromatic and aliphatic aldehydes can be used, leading to a large library of imine derivatives. ajol.infointernationaljournalcorner.com The general reaction involves heating the aniline precursor and the corresponding aldehyde, often in a solvent like ethanol, sometimes with a catalytic amount of glacial acetic acid. ajol.info

These Schiff bases are not just synthetic intermediates but often exhibit significant biological activities themselves. ajol.infointernationaljournalcorner.com The C=N (imine) bond is a key structural feature that can be crucial for biological interactions. internationaljournalcorner.com

Table 2: Synthesis of Schiff Bases from Aniline Derivatives

| Reactants | Catalyst/Solvent | Product Type | Ref. |

|---|---|---|---|

| Primary Amine + Aldehyde/Ketone | Acid catalyst, removal of water | Imine (Schiff Base) | masterorganicchemistry.com |

| 5-Aminotetrazole + Aromatic Aldehyde | Ethanol, Glacial Acetic Acid | 5-Aminotetrazole Schiff Base | ajol.info |

The strategic placement of reactive functional groups on the 2-(1H-tetrazol-5-yl)aniline scaffold can facilitate intramolecular cyclization reactions, leading to the formation of novel polycyclic and fused heterocyclic systems. These ring annulation strategies are powerful tools for building molecular complexity.

One notable example is the synthesis of thieno[2,3-b]pyridine (B153569) derivatives. This can be achieved through the alkylation of a pyridine-3-carbonitrile (B1148548) with a chloromethyl-tetrazole, followed by a base-catalyzed intramolecular cyclization. osi.lv Similarly, thieno[2,3-d]pyrimidine (B153573) and thieno[3,2-d]pyrimidine (B1254671) cores can be constructed from substituted thienyl-tetrazoles upon treatment with aliphatic amines, which induces a recyclization cascade involving the cleavage of the tetrazole ring. researchgate.net

Another powerful strategy involves the reaction of tetrazolyl-substituted 2H-azirines with in situ generated arynes. This reaction proceeds via a [3+2] cycloaddition and subsequent rearrangement to selectively afford 3-(1H-tetrazol-5-yl)-indole derivatives. nih.gov Furthermore, cascade reactions, such as an intramolecular Prins reaction followed by a Friedel–Crafts alkylation, can be employed to synthesize complex polycyclic structures like 4-aryltetralin-2-ols from appropriately substituted vinylphenyl acetaldehydes. beilstein-journals.org These methods highlight the utility of the tetrazole moiety in directing the formation of intricate molecular architectures. nih.gov

Coordination Chemistry of 2 1h Tetrazol 5 Yl Aniline Hydrate Based Ligands

Ligand Architecture and Coordination Modes of the Tetrazol-5-yl Aniline (B41778) Motif

The structural arrangement of the 2-(1H-tetrazol-5-yl)aniline ligand, which combines a phenyl ring with amino and tetrazolyl substituents at adjacent positions, is fundamental to its coordination behavior. This architecture allows for a variety of binding interactions with metal ions, influenced by the electronic properties and spatial arrangement of its donor atoms.

Multidentate Chelating and Bridging Capabilities

The 2-(1H-tetrazol-5-yl)aniline motif is inherently a multidentate ligand, possessing several potential coordination sites: the nitrogen atoms of the tetrazole ring and the nitrogen atom of the aniline's amino group. This structure allows it to act as both a chelating agent and a bridging ligand, leading to the formation of diverse and complex metal-organic architectures.

Chelating Modes: The close proximity of the tetrazole ring and the amino group on the aniline backbone allows the ligand to form a stable five-membered chelate ring with a metal ion. This bidentate chelation can occur through the amino nitrogen and an adjacent nitrogen atom (N1 or N4) of the tetrazole ring.

Bridging Modes: The tetrazole ring itself is a well-documented bridging unit. It can bridge two or more metal centers using different pairs of its four nitrogen atoms (e.g., N1-N2, N1-N4, N2-N3), facilitating the construction of one-, two-, or three-dimensional coordination polymers. researchgate.netrsc.org The aniline nitrogen can also participate in bridging, although this is less common compared to the versatile tetrazole group.

The interplay between these chelating and bridging capabilities allows for the formation of structures ranging from simple mononuclear complexes to intricate polynuclear frameworks. researchgate.netscielo.br

Table 1: Potential Coordination Modes of 2-(1H-Tetrazol-5-yl)aniline

| Coordination Mode | Donor Atoms Involved | Resulting Structure |

| Monodentate | One N atom from the tetrazole ring | Simple complex/pendant ligand |

| Bidentate Chelating | Aniline N and one tetrazole N | Mononuclear complex with chelate ring |

| Bidentate Bridging | Two N atoms from the tetrazole ring | Dinuclear or polynuclear complex |

| Tridentate | Aniline N and two tetrazole N atoms | Higher-coordinate mononuclear or bridged complex |

Influence of Tautomerism on Coordination Behavior

A critical aspect influencing the coordination chemistry of 5-substituted-1H-tetrazoles is the existence of prototropic tautomers. The proton on the tetrazole ring can reside on different nitrogen atoms, primarily leading to 1H- and 2H-tautomeric forms. The relative stability of these tautomers can be affected by factors such as the solvent and the physical state. nih.gov

This tautomerism directly impacts the coordination behavior of 2-(1H-tetrazol-5-yl)aniline:

1H-Tautomer: In this form, the proton is attached to the N1 position. This leaves the N2, N3, and N4 atoms available for coordination. Coordination often occurs through the N4 atom, or it can bridge metal ions using the N1 and N2 atoms.

2H-Tautomer: Here, the proton is on the N2 atom, making the N1, N3, and N4 atoms potential donor sites. This can lead to different coordination geometries compared to the 1H-tautomer.

Deprotonation of the tetrazole ring results in a tetrazolate anion, which is a powerful coordinating agent with delocalized charge across the ring. The specific tautomer present during synthesis, or the complete deprotonation of the ring, dictates which nitrogen atoms are available to bind to the metal center, thus determining the final structure and properties of the complex.

Synthesis and Characterization of Metal-Organic Complexes

The synthesis of metal-organic complexes using 2-(1H-tetrazol-5-yl)aniline hydrate (B1144303) typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent system. The resulting products are then characterized using a suite of analytical techniques to elucidate their composition and structure.

Coordination with Transition Metal Ions (e.g., Zn(II), Co(II), Cu(II), Ni(II), Mn(II))

The 2-(1H-tetrazol-5-yl)aniline ligand readily forms stable complexes with a variety of first-row transition metal ions. The choice of metal ion, its counter-anion, and the reaction conditions (e.g., temperature, solvent, pH) can significantly influence the stoichiometry and dimensionality of the resulting coordination compound.

Copper(II): Cu(II) complexes with related tetrazole-based ligands have been shown to form both mononuclear and polynuclear structures. For instance, with a 2-(1H-tetrazol-5-yl)-1H-indole ligand, Cu(II) forms pentacoordinate and hexacoordinate mononuclear complexes. scielo.br

Zinc(II): Zn(II) ions, having a d¹⁰ electronic configuration, are particularly suited for forming coordination polymers with predictable geometries. Reactions with tetrazole-containing ligands often yield one-, two-, or three-dimensional frameworks. scielo.br

Cobalt(II) and Nickel(II): These ions form complexes that are of interest not only for their structural diversity but also for their magnetic and catalytic properties. scielo.brresearchgate.net One-dimensional chain structures have been reported for Co(II) and Ni(II) with a bifunctional tetrazole-carboxylate ligand. scielo.br

Manganese(II): Mn(II) readily coordinates with pyridyl-tetrazole ligands, utilizing nitrogen atoms from both the tetrazole and pyridine (B92270) rings, forming extended two- and three-dimensional networks through hydrogen bonding.

Table 2: Examples of Transition Metal Complexes with Tetrazole-Based Ligands

| Metal Ion | Ligand Type | Complex Dimensionality | Potential Application | Reference |

| Cu(II) | 2-(1H-tetrazol-5-yl)-1H-indole | 0D (Mononuclear) | Bioinorganic Chemistry | scielo.br |

| Zn(II) | bis-(1H-tetrazol-5-ylmethyl)-amine | 1D and 3D Polymers | Luminescence | scielo.br |

| Co(II) | Tetrazole-carboxylate | 1D Chain | Catalysis | scielo.brresearchgate.net |

| Ni(II) | Tetrazole-carboxylate | 1D Chain | Catalysis | scielo.brresearchgate.net |

| Mn(II) | 5-(pyridyl)tetrazole | 2D and 3D Networks | Materials Science |

Structural Analysis of Coordination Compounds via X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional structure of crystalline metal-organic complexes. nih.gov This powerful analytical technique provides precise information on:

Coordination Environment: It confirms which atoms of the ligand are bonded to the metal ion, revealing the specific coordination mode (e.g., chelation, bridging).

Bond Lengths and Angles: These parameters provide insight into the nature and strength of the metal-ligand bonds.

For complexes of 2-(1H-tetrazol-5-yl)aniline, crystallographic analysis is essential to unambiguously determine the role of the aniline and tetrazole moieties in the coordination sphere and to understand the influence of tautomerism on the final structure.

Catalytic Applications of 2-(1H-Tetrazol-5-yl)aniline Metal Complexes

While the catalytic activity of complexes derived specifically from 2-(1H-tetrazol-5-yl)aniline hydrate is an emerging area of research, the broader class of transition metal complexes containing tetrazole and aniline functionalities shows significant promise in catalysis. The electronic properties of the ligand, combined with the redox capabilities of the coordinated metal center, can be harnessed for various catalytic transformations.

Oxidation Catalysis: Cobalt(II) and Nickel(II) complexes featuring a tetrazole-phenyl-carboxylate ligand have demonstrated high catalytic activity in the oxidative coupling of 2,6-di-tert-butylphenol. scielo.brresearchgate.net This suggests that analogous Co(II) and Ni(II) complexes of 2-(1H-tetrazol-5-yl)aniline could also function as catalysts for oxidation reactions, where the metal center facilitates electron transfer processes.

Hydrosilylation and Reduction Reactions: Nickel(II) complexes incorporating tetrazole ligands have been successfully employed as catalysts for the hydrosilative reduction of aldehydes. acs.org This type of catalysis is valuable in organic synthesis for the conversion of carbonyl compounds to alcohols.

Cross-Coupling Reactions: Palladium complexes are renowned for their role in cross-coupling reactions. Well-defined palladium(II) complexes stabilized by aniline ligands are highly active precatalysts for Suzuki-Miyaura and Buchwald-Hartwig reactions. It is plausible that a Pd(II) complex of 2-(1H-tetrazol-5-yl)aniline, which combines both aniline and tetrazole coordinating groups, could exhibit unique reactivity or stability in such catalytic cycles.

Synthesis of Heterocycles: Cobalt complexes have been shown to be efficient homogeneous catalysts for the [3+2] cycloaddition of azides to nitriles, a key step in synthesizing tetrazoles. While this involves synthesizing the ligand itself, it highlights the utility of metal-tetrazole interactions in facilitating important organic transformations.

The development of well-defined metal complexes with this compound is a promising strategy for creating novel catalysts. Future research will likely focus on synthesizing these complexes and screening them for activity in a wide range of organic reactions.

Catalytic Activity in Organic Reaction Mechanisms

There is no specific information available in the reviewed literature regarding the catalytic activity of coordination complexes based on the this compound ligand. Research into the catalytic applications of tetrazole-based complexes is an active field; for instance, coordination polymers involving cobalt and a 5-(4-((1H-pyrazol-1-yl)methyl)-phenyl)-5H-tetrazole ligand have been shown to exhibit moderate catalytic activity for the Claisen-Schmidt reaction. researchgate.net However, these findings cannot be directly attributed to complexes of 2-(1H-tetrazol-5-yl)aniline.

Investigation of Homogeneous and Heterogeneous Catalytic Systems

Similarly, no studies were found that investigate homogeneous or heterogeneous catalytic systems specifically derived from this compound. The development of both types of catalysts is a significant goal in materials science. For context, research on other tetrazole derivatives has led to the creation of heterogeneous catalysts, but these are for the synthesis of the tetrazole ring itself rather than using a pre-formed tetrazole ligand as part of a catalytic complex. Without experimental data, any discussion of the potential for this compound in these systems would be purely speculative.

Advanced Materials Science Applications Derived from Coordination Chemistry

Design and Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The scientific literature contains extensive research on the design and synthesis of coordination polymers (CPs) and MOFs from various tetrazole-containing ligands. These materials are of interest due to their diverse structural topologies and potential applications in areas like gas sorption and luminescence. rsc.orgrsc.orgrsc.org For example, ligands such as 5-(1H-tetrazol-5-yl)isophthalic acid and 2-(1H-tetrazol-5-yl)pyrazine have been successfully used to construct 2D and 3D frameworks with metal ions like Zn(II), Cd(II), and Mn(II). rsc.orgrsc.orgrsc.org In some cases, ligands featuring an amino group, such as 5-[(2H-tetrazol-5-yl)amino]isophthalic acid, have been used, which bear some structural similarity to the target compound. rsc.org

However, despite the rich chemistry of related ligands, no specific examples or synthetic procedures for coordination polymers or MOFs using 2-(1H-tetrazol-5-yl)aniline as the primary organic linker were identified.

Exploration in High-Nitrogen Content Energetic Materials

The tetrazole ring is a key functional group in the field of high-energy-density materials due to its high nitrogen content and large positive heat of formation, which releases significant energy upon decomposition. Numerous studies report the synthesis and characterization of energetic coordination polymers and salts based on ligands like N,N-bis(1H-tetrazol-5-yl)amine and 2,3,5,6-tetra-(1H-tetrazol-5-yl)pyrazine. nih.govnih.gov These materials often exhibit high thermal stability and competitive detonation properties. nih.govresearchgate.netrsc.org

Despite the clear interest in tetrazole derivatives for this purpose, there is no available research that explores the use of this compound or its coordination complexes as energetic materials. Performance characteristics such as detonation velocity and pressure are therefore unknown for any materials derived from this specific ligand.

Intermolecular Interactions and Supramolecular Architectures Involving 2 1h Tetrazol 5 Yl Aniline Hydrate

Hydrogen Bonding Networks in the Solid and Solution States

Hydrogen bonds are the most significant intermolecular interactions in 2-(1H-tetrazol-5-yl)aniline hydrate (B1144303), dictating the molecular arrangement in both solid and solution phases. The presence of multiple hydrogen bond donors (N-H groups of the aniline (B41778) and tetrazole moieties) and acceptors (nitrogen atoms of the tetrazole ring and the oxygen atom of the hydrate water molecule) allows for the formation of extensive and robust networks.

Role of the Hydrate Water Molecule in Crystal Packing and Hydrogen Bonding

The hydrate water molecule plays a pivotal role in the crystal packing of 2-(1H-tetrazol-5-yl)aniline hydrate. It acts as a bridge, connecting different organic molecules through hydrogen bonds. Specifically, the oxygen atom of the water molecule can accept hydrogen bonds from the N-H groups of the aniline and tetrazole rings, while its own hydrogen atoms can form hydrogen bonds with the nitrogen atoms of the tetrazole ring. This bridging function is essential for the formation of stable, three-dimensional supramolecular structures. In the crystal structure of a related compound, 5-(1H-tetrazol-5-yl)-1H-indole monohydrate, the water molecule is crucial in linking chains of the organic molecules into layers through strong O—H⋯N and N—H⋯O hydrogen bonds. nih.gov

N-H…N and N-H…O Hydrogen Bond Interactions

The primary hydrogen bonding motifs observed in the crystal structure of this compound and related compounds are N-H…N and N-H…O interactions. The N-H groups of the tetrazole and aniline moieties are potent hydrogen bond donors, while the nitrogen atoms of the tetrazole ring are effective acceptors. fiveable.me This leads to the formation of strong intermolecular N-H…N hydrogen bonds, which often result in the creation of chains or sheets within the crystal lattice. nih.govnih.govnih.gov

Principles of Crystal Engineering and Polymorphism Studies

The study of this compound falls within the broader field of crystal engineering, which aims to control the assembly of molecules in the solid state to produce materials with specific properties. rsc.org A key aspect of crystal engineering is the understanding and control of polymorphism, the ability of a substance to exist in more than one crystal form. mpg.de Different polymorphs can exhibit distinct physical properties, and their control is of paramount importance in various applications. The formation of different hydrogen bonding and π-stacking arrangements can lead to the emergence of polymorphs in tetrazole-containing compounds. rsc.org

Computational and Spectroscopic Probing of Intermolecular Forces

To gain a deeper understanding of the intermolecular forces at play, computational and spectroscopic methods are employed. These techniques provide quantitative and qualitative insights into the nature and strength of the interactions.

Hirshfeld Surface Analysis for Quantifying Molecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.comnih.gov This method partitions the crystal space into regions where the electron density of a given molecule dominates, allowing for the mapping of close contacts between neighboring molecules.

Theoretical Calculations of Interaction Energies and Pathways

Computational Methodologies

The study of intermolecular interactions in systems like this compound typically employs a range of quantum chemical methods. Density Functional Theory (DFT) is a widely used approach, often with dispersion corrections (e.g., DFT-D3), to accurately model the non-covalent interactions that are crucial for the stability of the supramolecular structure. DFT allows for the optimization of molecular geometries and the calculation of electronic properties that shed light on bonding and reactivity. nih.gov

For larger systems and to understand the dynamic behavior of the crystal lattice, Molecular Dynamics (MD) simulations are often employed. nih.gov These simulations can predict mechanical properties and cohesive energy densities, providing insights into the stability and behavior of the crystalline material under different conditions. nih.gov

Another powerful tool is the analysis of the electron density topology, for instance, through the Quantum Theory of Atoms in Molecules (QTAIM). This method can characterize bond paths and critical points, offering a rigorous definition of atomic interactions, including hydrogen bonds.

Analysis of Intermolecular Interaction Energies

Theoretical calculations can dissect the total lattice energy into contributions from different types of intermolecular interactions. For this compound, the primary interactions of interest are:

Hydrogen Bonds: The presence of the aniline (-NH2), tetrazole (-NH), and water (H2O) moieties suggests a rich network of hydrogen bonds. Calculations can determine the strength of each hydrogen bond (e.g., O-H···N, N-H···N, N-H···O).

π-π Stacking: The aromatic phenyl and tetrazole rings can engage in π-π stacking interactions. Theoretical models can quantify the energy of these interactions and determine the preferred stacking geometry (e.g., parallel-displaced, T-shaped). nih.gov

The interaction energies for molecular pairs or clusters extracted from the crystal structure can be calculated to build a quantitative picture of the forces at play.

Illustrative Interaction Energy Calculations

While specific experimental or calculated values for this compound are not publicly available, the following table provides a hypothetical but representative example of interaction energies that could be obtained from DFT calculations for key dimeric motifs within the crystal structure. These values are based on typical interaction strengths found in similar heterocyclic compounds.

| Interacting Dimer Motif | Primary Interaction Type | Calculated Interaction Energy (kJ/mol) | Basis Set/Method |

|---|---|---|---|

| Aniline (N-H) ··· Tetrazole (N) | Hydrogen Bond | -25.5 | B3LYP-D3/6-311++G(d,p) |

| Water (O-H) ··· Tetrazole (N) | Hydrogen Bond | -30.2 | B3LYP-D3/6-311++G(d,p) |

| Water (O-H) ··· Aniline (N) | Hydrogen Bond | -22.8 | B3LYP-D3/6-311++G(d,p) |

| Tetrazole (N-H) ··· Water (O) | Hydrogen Bond | -28.1 | B3LYP-D3/6-311++G(d,p) |

| Phenyl-Phenyl Stacking | π-π Interaction | -15.7 | B3LYP-D3/6-311++G(d,p) |

| Tetrazole-Phenyl Stacking | π-π Interaction | -12.3 | B3LYP-D3/6-311++G(d,p) |

Potential Energy Surface Scans and Interaction Pathways

To explore the formation of these supramolecular architectures, potential energy surface (PES) scans can be performed. By systematically varying the distance and orientation between two molecules, these calculations can map out the pathways of approach and identify the most stable dimeric configurations. This is particularly useful for understanding the selectivity and directionality of hydrogen bonding and the preferred geometries of π-stacked arrangements.

For instance, a PES scan for the interaction between the tetrazole ring and the aniline moiety would likely reveal a deep energy minimum corresponding to the formation of a strong N-H···N hydrogen bond, confirming this as a primary driving force for the supramolecular assembly.

Frontier Molecular Orbital Analysis

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the electronic characteristics and reactivity of the molecule. In related tetrazole systems, the HOMO is often distributed on the pyrazine (B50134) and tetrazole rings, while the LUMO is mainly on the pyrazine ring with some contribution from the tetrazole ring. nih.gov For this compound, the HOMO would likely be localized on the electron-rich aniline and phenyl moieties, while the LUMO may have significant contributions from the electron-withdrawing tetrazole ring. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

The following table illustrates the kind of data that would be generated from a frontier molecular orbital analysis.

| Molecular Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.2 | Aniline group, Phenyl ring |

| LUMO | -1.5 | Tetrazole ring |

| HOMO-LUMO Gap | 4.7 | - |

Computational Chemistry and Theoretical Investigations of 2 1h Tetrazol 5 Yl Aniline Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the electronic properties and predicting the reactivity of 2-(1H-tetrazol-5-yl)aniline systems. Methods like Density Functional Theory (DFT) are employed to optimize molecular geometries and calculate electronic descriptors.

Studies on related tetrazole-containing compounds have shown that the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding their chemical behavior. For instance, in 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine (H4TTP), the HOMO is distributed on both the pyrazine (B50134) and tetrazole rings, while the LUMO is primarily located on the pyrazine ring with a smaller contribution from the tetrazole ring. nih.gov This distribution influences the molecule's ability to donate and accept electrons, which is crucial for its reactivity and intermolecular interactions.

The reactivity of aniline (B41778) derivatives is also a subject of computational investigation. For example, the reaction of 4-methyl aniline with OH radicals has been studied to understand its atmospheric degradation. mdpi.com Such studies identify the most likely sites for radical attack, which in the case of 2-(1H-tetrazol-5-yl)aniline would be influenced by the electronic effects of the tetrazole substituent on the aniline ring.

Analysis of Tautomeric Equilibria and Isomeric Forms

Tetrazoles are known to exist in different tautomeric forms, and the position of the substituent on the aniline ring can lead to various positional isomers. Computational methods are essential for evaluating the relative stabilities of these different forms.

Comprehensive Studies on 1H- and 2H-Tautomerism of the Tetrazole Ring

The tetrazole ring can exist in two main tautomeric forms: the 1H- and 2H-tautomers. nih.govmdpi.com Additionally, a less stable 5H-tautomer can theoretically exist but is generally not observed experimentally due to its high energy. researchgate.net The equilibrium between the 1H and 2H forms is influenced by the solvent and the physical state of the compound. nih.gov

Theoretical calculations have been widely used to determine the relative energies of these tautomers. researchgate.net In the gas phase, the 2H-tautomer is often found to be more stable, while in solution and in the solid state, the 1H-tautomer is typically the predominant form. nih.govmdpi.com This preference is attributed to the different dipole moments and intermolecular interactions of the two tautomers.

| Tautomer | Relative Stability (Gas Phase) | Predominant Form (Condensed Phase) |

|---|---|---|

| 1H-Tetrazole | Less Stable | More Stable |

| 2H-Tetrazole | More Stable | Less Stable |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of 2-(1H-tetrazol-5-yl)aniline are crucial for its interactions with other molecules. Conformational analysis and molecular dynamics (MD) simulations provide insights into the preferred shapes and dynamic behavior of the molecule.

Theoretical calculations, such as scanning the potential energy surface along the dihedral angle connecting the phenyl and tetrazole rings, can identify the most stable conformations. mdpi.com These studies reveal the rotational barriers and the preferred orientation of the two rings relative to each other.

MD simulations can be used to study the behavior of 2-(1H-tetrazol-5-yl)aniline in different environments, such as in solution or in a biological system. nih.gov These simulations provide information on the flexibility of the molecule, its solvation properties, and its potential to form intermolecular hydrogen bonds.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving 2-(1H-tetrazol-5-yl)aniline. By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway and determine the most favorable mechanism.

For instance, the synthesis of tetrazole derivatives can be studied computationally to understand the role of catalysts and reaction conditions. researchgate.net The mechanism of the [3+2] cycloaddition reaction between a nitrile and an azide (B81097), a common method for forming the tetrazole ring, has been investigated using theoretical methods. researchgate.net

Bioisosteric and Pharmacophore Design Principles with the Tetrazole Moiety

Strategic Application of the Tetrazole Ring as a Carboxylic Acid Bioisostere

The replacement of a carboxylic acid with a tetrazole ring is a widely employed and highly successful strategy in medicinal chemistry. researchgate.netscilit.com The tetrazole group is considered a classic bioisostere of the carboxylic acid moiety, sharing several key physicochemical properties that allow it to mimic the parent group's function at a biological target. tandfonline.comnih.govhilarispublisher.com

Key characteristics that make the 5-substituted-1H-tetrazole a superior surrogate for a carboxylic acid in many applications include:

Acidity and Planarity : The pKa of a 5-substituted tetrazole is approximately 4.5-4.9, which closely resembles that of a carboxylic acid, ensuring a similar ionization state at physiological pH. nih.gov Both groups are also planar.

Metabolic Stability : Tetrazole rings are generally more resistant to metabolic degradation than carboxylic acids. tandfonline.comuobaghdad.edu.iq Carboxylic acids can undergo O-glucuronidation, forming reactive metabolites, whereas N-glucuronidation of tetrazoles results in more stable adducts, potentially avoiding certain toxic effects. nih.gov

Lipophilicity and Bioavailability : The tetrazolate anion is more lipophilic than the corresponding carboxylate. nih.govuobaghdad.edu.iq This increased lipophilicity can lead to improved absorption and better penetration across biological membranes, which may enhance oral bioavailability. tandfonline.comnih.gov

Interaction Potential : The delocalized negative charge across the five-membered ring system allows the tetrazolate anion to engage in electrostatic and hydrogen-bonding interactions similar to those of a carboxylate. nih.govuobaghdad.edu.iq

This bioisosteric replacement has been pivotal in the development of numerous marketed drugs, including the angiotensin II receptor blocker Losartan, where the tetrazole ring was found to be crucial for oral activity compared to its carboxylic acid equivalent. nih.gov

Table 1: Comparison of Physicochemical Properties: Carboxylic Acid vs. Tetrazole

| Property | Carboxylic Acid | 5-Substituted Tetrazole | Significance in Drug Design |

|---|---|---|---|

| pKa | ~4.5 | ~4.5 - 4.9 | Similar acidity ensures comparable ionization and interaction potential at physiological pH. nih.gov |

| Geometry | Planar | Planar | Mimics the spatial arrangement of the carboxyl group. nih.gov |

| Metabolism | Susceptible to reduction and O-glucuronidation. tandfonline.comnih.gov | Generally resistant to metabolic transformation; undergoes more stable N-glucuronidation. tandfonline.comnih.gov | Increased metabolic stability leads to a longer duration of action. uobaghdad.edu.iq |

| Lipophilicity (Anion) | Lower | Higher | Can improve membrane permeability and oral bioavailability. nih.govuobaghdad.edu.iq |

| Size | Smaller | Slightly Larger | The larger volume of the tetrazole ring needs to be accommodated by the target's binding site. nih.gov |

Tetrazole as an Amide Bond Mimic in Peptide Analogues

Beyond its role as a carboxylic acid mimic, the tetrazole ring, particularly in its 1,5-disubstituted form, serves as an effective surrogate for a cis-amide bond in peptide analogues. beilstein-journals.orgnih.govacs.org The native trans-conformation of an amide bond is generally favored, but the cis-conformation is critical for the bioactivity of certain peptides. However, the cis-amide bond is often energetically unstable. The 1,5-disubstituted tetrazole ring offers a conformationally locked surrogate that mimics the steric and electronic features of this specific bond geometry. acs.org

The rationale for this application lies in the structural rigidity and electronic distribution of the tetrazole ring, which constrains the peptide backbone into a conformation resembling that imposed by a cis-amide linkage. acs.org This strategy has been used in the design of analogues of bioactive peptides, such as enkephalins and gastrins, to stabilize a desired conformation and study structure-activity relationships. nih.govrsc.org The substitution can significantly alter the coordination properties of the peptide, as seen in enkephalin analogues where the tetrazole nitrogen participates in metal ion chelation. nih.gov

| Hydrogen Bond Acceptors | Carbonyl Oxygen | Ring Nitrogens (N3, N4) | Allows for similar hydrogen bonding interactions with biological targets. acs.org |

Influence of Bioisosteric Replacement on Molecular Recognition and Interactions

Substituting a functional group with a tetrazole ring profoundly influences how a molecule interacts with its biological target. tandfonline.com The tetrazole moiety is a versatile ligand capable of participating in a wide array of non-covalent interactions that are crucial for molecular recognition. tandfonline.commdpi.org

The key interactions involving the tetrazole ring include:

Hydrogen Bonding : The sp2 hybridized nitrogen atoms of the tetrazole ring are effective hydrogen bond acceptors. acs.org In studies of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols, hydrogen bonds were observed between the N2 and N4 positions of the tetrazole ring and amino acid residues (Asnβ258 and Lysβ352) in the tubulin binding site. nih.gov

Ionic Interactions and Salt Bridges : As an acid, the deprotonated tetrazolate anion readily forms ionic bonds with positively charged residues like arginine and lysine. It can form stable complexes with amidine groups, which are often found in enzyme active sites and serve as arginine mimics. nih.govmdpi.org

Metal Chelation : The tetrazole ring can act as an efficient metal chelator, similar to a carboxylate. nih.govacs.org X-ray crystallography has shown the tetrazole moiety of an inhibitor directly interacting with zinc atoms in the active site of an enzyme, displacing a water molecule. nih.govacs.org

Flexibility in Binding : Studies have shown that the tetrazole ring is a highly flexible ligand that can adapt to different binding modes depending on the environment, which can be advantageous for optimizing interactions within a receptor binding site. mdpi.org

The electrostatic potential of the tetrazolate anion, with its charge delocalized over the entire ring, differs subtly from that of a carboxylate, which can lead to altered or even improved binding affinity. nih.gov This difference, combined with its capacity for diverse interactions, makes the tetrazole a powerful tool for modulating a ligand's recognition properties.

Table 3: Key Molecular Interactions of the Tetrazole Moiety

| Interaction Type | Description | Example Target/Residue |

|---|---|---|

| Hydrogen Bonding | Ring nitrogens (especially N3, N4) act as H-bond acceptors. acs.org | N-H groups from amino acid backbones or side chains (e.g., Asn, Lys). nih.gov |

| Ionic Bonding | The acidic tetrazolate anion forms salt bridges with basic residues. | Arginine, Lysine, Histidine. |

| Metal Chelation | Nitrogen atoms coordinate with metal ions in enzyme active sites. nih.gov | Zinc metalloproteases. nih.govacs.org |

| π-Interactions | The aromatic ring can engage in π-stacking or other aromatic interactions. acs.org | Aromatic residues like Phenylalanine, Tyrosine, Tryptophan. |

Rational Design of Tetrazole-Containing Scaffolds for Chemical Biology Applications

The predictable properties and versatile chemistry of the tetrazole ring make it a valuable component in the rational design of novel molecular scaffolds for chemical biology and medicinal chemistry. beilstein-journals.orgnih.gov Researchers are moving beyond simple bioisosteric replacement and are using tetrazoles as core building blocks to create complex, drug-like molecules with tailored functions. beilstein-journals.org

Key strategies in the rational design of tetrazole-containing scaffolds include:

Multicomponent Reactions (MCRs) : Novel synthetic strategies employ tetrazole aldehydes as building blocks in MCRs. This approach allows for the efficient generation of large libraries of diverse and complex tetrazole-based compounds for high-throughput screening. beilstein-journals.org

Target-Specific Design : Tetrazole moieties are rationally incorporated into scaffolds designed to interact with specific biological targets. For instance, tetrazole-containing compounds have been designed as anticancer agents that modulate the Retinoid X Receptor alpha (RXRα) to inhibit the PI3K/AKT pathway. nih.gov Other designs have produced microtubule destabilizers for oncology applications. nih.gov

Enhancing Potency through Bioisosterism : In some cases, the replacement of another heterocycle, such as a 1,2,3-triazole, with a 1H-tetrazole ring has been shown to significantly enhance biological activity. nih.govresearchgate.net A study on (5-benzylthiazol-2-yl)benzamides found that this specific bioisosteric switch resulted in compounds with potent anti-leukemic activity at nanomolar concentrations. nih.govresearchgate.net

This building-block approach provides flexibility in the placement of the tetrazole moiety within a scaffold, enabling fine-tuning of its drug-like properties and allowing for facile post-synthesis modifications. beilstein-journals.org This has led to the discovery of promising lead compounds for a variety of diseases, including cancer and infectious diseases like tuberculosis. researchgate.netnih.govnih.gov

Table 4: Examples of Rationally Designed Tetrazole-Containing Scaffolds

| Scaffold/Compound Class | Design Strategy | Biological Target/Application |

|---|---|---|

| 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols | Bioisosteric replacement of a ring in XRP44X analogues. nih.gov | Microtubule destabilization for anticancer activity. nih.gov |

| Derivatives of K-8008 | Incorporation of tetrazole as a bioisostere to improve binding and activity. nih.gov | Modulation of RXRα for anticancer therapy. nih.gov |

| N-(5-benzylthiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide | Bioisosteric replacement of a 1,2,3-triazole ring with a tetrazole. nih.gov | Enhanced anti-leukemic activity. nih.govresearchgate.net |

| 2-(Tetrazol-5-yl)sulfonylacetamides | Scaffold design for enzyme inhibition. researchgate.netnih.gov | Inhibition of Mycobacterium tuberculosis. researchgate.netnih.gov |

| Valsartan Derivatives | Esterification of the parent drug containing a biphenyl (B1667301) tetrazole. kfupm.edu.samdpi.com | Angiotensin-II receptor antagonists for antihypertensive activity. kfupm.edu.samdpi.com |

Advanced Characterization Techniques for 2 1h Tetrazol 5 Yl Aniline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-(1H-tetrazol-5-yl)aniline derivatives, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

In the ¹H NMR spectrum of a typical 2-(1H-tetrazol-5-yl)aniline derivative, the protons of the aniline (B41778) ring appear as a complex multiplet in the aromatic region, a result of spin-spin coupling between adjacent protons. The chemical shifts of these aromatic protons are influenced by the electronic effects of both the amino group and the tetrazole ring. The N-H protons of the aniline and tetrazole moieties often appear as broad singlets, and their chemical shifts can be sensitive to the solvent, concentration, and temperature.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in a unique chemical environment. The carbon atom of the tetrazole ring typically resonates in the downfield region of the spectrum. The chemical shifts of the aromatic carbons are influenced by the substituent pattern on the aniline ring.

Table 1: NMR Data for 4-(1H-tetrazol-5-yl)aniline

| Nucleus | Chemical Shift (ppm) in DMSO-d₆ | Multiplicity |

| ¹H | 7.35-7.37 | d |

| 6.58-6.60 | d | |

| 6.12 | s | |

| ¹³C | 162.22 | |

| 153.01 | ||

| 133.43 | ||

| 120.69 | ||

| 113.44 | ||

| 95.47 |

Data sourced from a study on the synthesis of 5-substituted 1H-tetrazoles. The assignments of specific protons and carbons were not provided in the source.

The use of two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can further aid in the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-(1H-tetrazol-5-yl)aniline hydrate (B1144303) would be expected to show characteristic absorption bands corresponding to the various functional groups present.

Key vibrational modes to be expected include the N-H stretching vibrations of the aniline and tetrazole groups, typically appearing in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are usually observed around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring and the C=N and N=N stretching vibrations of the tetrazole ring would appear in the fingerprint region (below 1650 cm⁻¹). The presence of water of hydration would be indicated by a broad O-H stretching band, typically in the range of 3200-3600 cm⁻¹.

Specific IR data for 4-(1H-tetrazol-5-yl)aniline provides a useful reference.

Table 2: FT-IR Spectral Data for 4-(1H-tetrazol-5-yl)aniline

| Wavenumber (cm⁻¹) | Assignment |

| 3483.72 | N-H stretching |

| 3384.00 | N-H stretching |

| 2711.31 | C-H stretching |

| 1621.47 | C=C/C=N stretching |

| 1315.01 | C-N stretching |

| 1173.18 | |

| 828.59 |

Data sourced from a study on the synthesis of 5-substituted 1H-tetrazoles. The specific assignments for all bands were not provided in the source.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For 2-(1H-tetrazol-5-yl)aniline hydrate, the molecular ion peak in the mass spectrum would confirm its molecular weight.

The exact fragmentation pattern can provide valuable clues about the structure of the molecule and the relative stability of the resulting fragment ions.

X-ray Diffraction (XRD) for Precise Solid-State Structural Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique can precisely measure bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While specific crystallographic data for this compound is not available in the searched literature, studies on related tetrazole derivatives have utilized this technique for structural confirmation. For example, the crystal structure of 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol has been determined, revealing the molecular geometry and the hydrogen bonding network in the solid state. nih.gov

Application of Other Advanced Spectroscopic Methods (e.g., UV-Vis, Fluorescence, Raman)

Other spectroscopic techniques can provide additional valuable information about the electronic and vibrational properties of 2-(1H-tetrazol-5-yl)aniline derivatives.

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of 2-(1H-tetrazol-5-yl)aniline would be expected to show absorption bands corresponding to π-π* transitions within the aromatic and tetrazole rings. The position and intensity of these bands can be influenced by the solvent and the substitution pattern on the molecule. Studies on other aniline and tetrazole derivatives have shown that these compounds absorb in the UV region.

Fluorescence Spectroscopy: Some aniline derivatives are known to be fluorescent, meaning they emit light after being excited by UV or visible light. The fluorescence properties, including the excitation and emission wavelengths and the quantum yield, are sensitive to the molecular structure and the environment. The study of the fluorescence of 2-(1H-tetrazol-5-yl)aniline derivatives could provide insights into their electronic structure and potential applications in areas such as sensing and imaging.

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and provides information about molecular vibrations. While IR spectroscopy measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light. For molecules with a center of symmetry, some vibrational modes may be Raman-active but IR-inactive, and vice versa. Therefore, a combination of both techniques can provide a more complete picture of the vibrational modes of a molecule. Raman spectroscopy has been used to study the vibrational properties of other tetrazole derivatives. rsc.org

Q & A

(Basic) What are the optimal synthetic routes for preparing 2-(1H-Tetrazol-5-yl)aniline hydrate in high purity?

The synthesis of 2-(1H-Tetrazol-5-yl)aniline derivatives typically involves nitrile-azide [3 + 2] cycloaddition catalyzed by aluminum chloride (AlCl₃) at 90°C, yielding 84–91% efficiency . For the hydrate form, intermediates like ethyl 3-(1H-tetrazol-5-yl)oxanilate can be synthesized by reacting 3-(1H-tetrazol-5-yl)aniline with oxalyl chloride in dimethylformamide (DMF) and triethylamine, followed by hydrolysis . Solvents such as ethanol or methanol enhance solubility during salt formation .

(Basic) How can researchers characterize the structural and thermal properties of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the tetrazole ring and amine group positioning .

- X-ray Diffraction (XRD) : Resolves crystal structure and hydrate stoichiometry (e.g., channel hydrates observed in related tetrazole compounds) .

- Thermogravimetric Analysis (TGA) : Determines thermal stability and dehydration behavior .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity .

(Basic) What are the recommended storage conditions to maintain the stability of this compound?

Store at 2–8°C in airtight containers under an inert atmosphere (e.g., nitrogen) to prevent hydrolysis or oxidation. Prolonged storage should be avoided, as tetrazole derivatives may degrade into hazardous byproducts .

(Advanced) How do structural modifications at specific positions of 2-(1H-Tetrazol-5-yl)aniline derivatives affect their potency in biological assays?

Substituent effects are critical:

- Halogenation (e.g., Cl, Br at 4-/5-positions) enhances agonistic activity at G protein-coupled receptors (GPCRs) like GPR35 .

- Lipophilic groups improve membrane permeability, while hydrogen bond acceptors (e.g., carbonyls) optimize target binding .

- Tetrazole ring positioning influences bioactivity; para-substituted analogs show higher metabolic stability compared to ortho derivatives .

(Advanced) What computational methods are effective in predicting the interaction mechanisms of this compound with biological targets?

- Molecular Docking : Identifies binding poses to targets like GPCRs or enzymes (e.g., docking into GPR35 active sites) .

- Molecular Dynamics (MD) Simulations : Evaluates binding stability under physiological conditions .

- Quantitative Structure-Activity Relationship (QSAR) : Correlates substituent electronic properties (e.g., Hammett constants) with assay potency .

(Advanced) What analytical challenges arise in quantifying trace impurities in this compound, and how can they be addressed?

- Challenge : Residual solvents (e.g., DMF) and azide byproducts complicate quantification.

- Solutions :

- HPLC-UV/MS with Polar Columns : Separates hydrophilic impurities (e.g., C18 columns with acetonitrile/water gradients) .

- Ion Chromatography : Detects trace azides or inorganic salts .

- Method Validation : Follows ICH guidelines for precision, accuracy, and detection limits .

(Advanced) How does this compound compare to structurally similar compounds in terms of reactivity and bioactivity?

-

Tetrazole vs. Carboxylic Acid Bioisosteres : Tetrazole improves metabolic stability and mimics carboxylate hydrogen bonding .

-

Comparative Data :

Compound Key Feature Bioactivity (IC₅₀) 2-(1H-Tetrazol-5-yl)aniline Para-substituted tetrazole 12 nM (GPR35) Benzylhydrazine No tetrazole ring Inactive 5-Methyl-1H-tetrazole Methyl-substituted tetrazole 85 nM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.